Ethyl 5,7-dimethyl-2-oxo-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5,7-dimethyl-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound is characterized by its chromene ring structure, which is a fused benzene and α-pyrone ring system.
Preparation Methods
The synthesis of Ethyl 5,7-dimethyl-2-oxo-2H-chromene-3-carboxylate typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 5,7-dimethyl-2-oxo-2H-chromene-3-carboxaldehyde with ethyl cyanoacetate in the presence of a base such as piperidine . The reaction is usually performed under reflux conditions in a suitable solvent like ethanol or methanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Ethyl 5,7-dimethyl-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted coumarin derivatives, which can have enhanced biological activities .
Scientific Research Applications
Ethyl 5,7-dimethyl-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 5,7-dimethyl-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, blocking the activity of specific enzymes involved in disease processes . For example, it may inhibit the activity of enzymes like tyrosinase, which is involved in melanin production, making it useful in skin-whitening products . Additionally, the compound’s antioxidant properties help neutralize free radicals, reducing oxidative stress and preventing cellular damage .
Comparison with Similar Compounds
Ethyl 5,7-dimethyl-2-oxo-2H-chromene-3-carboxylate can be compared with other similar compounds such as:
Ethyl coumarin-3-carboxylate: Both compounds share a similar chromene ring structure, but this compound has additional methyl groups at positions 5 and 7, which can influence its biological activity and chemical reactivity.
Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate: This compound has a diethylamino group at position 7, which imparts different pharmacological properties compared to this compound.
7-Hydroxy-2-oxo-chromene-3-carboxylic acid ethyl ester: The presence of a hydroxy group at position 7 in this compound can significantly alter its solubility and reactivity compared to this compound.
Biological Activity
Ethyl 5,7-dimethyl-2-oxo-2H-chromene-3-carboxylate is a synthetic compound belonging to the coumarin class, characterized by a chromene ring structure. This compound has garnered attention for its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. The synthesis of this compound typically involves the Knoevenagel condensation reaction, which forms the basis for its chemical reactivity and biological applications.
Molecular Structure
Property | Value |
---|---|
Molecular Formula | C14H14O4 |
Molecular Weight | 246.26 g/mol |
IUPAC Name | Ethyl 5,7-dimethyl-2-oxochromene-3-carboxylate |
InChI Key | DOWFRTXCHGPDKZ-UHFFFAOYSA-N |
The compound's structure includes two methyl groups at positions 5 and 7 of the chromene ring, which may influence its biological activity compared to other coumarins.
Antimicrobial Properties
Research has demonstrated that coumarin derivatives exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. In a study, derivatives of coumarins showed high antimicrobial activity against Staphylococcus pneumoniae, with moderate activity against Pseudomonas aeruginosa and Bacillus subtilis.
Antioxidant Activity
The antioxidant potential of this compound has been explored in various studies. Coumarins are known to scavenge free radicals, thereby reducing oxidative stress. The specific mechanisms include the inhibition of lipid peroxidation and the enhancement of endogenous antioxidant defenses .
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy. Studies have indicated that coumarin derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives have shown promising results against breast cancer cell lines by inhibiting cell cycle progression and promoting apoptotic pathways .
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. It acts as an enzyme inhibitor, blocking pathways that contribute to disease processes such as cancer and inflammation.
Study on Antiviral Activity
A recent study focused on the antiviral activity of coumarin derivatives, including this compound. While some derivatives exhibited weak inhibitory effects against HIV strains, others demonstrated significant antiviral activity with low EC50 values, highlighting the importance of structural modifications in enhancing biological efficacy .
Study on Anticancer Efficacy
In another case study, researchers evaluated the anticancer effects of various coumarin derivatives on human glioblastoma cells. The study found that certain modifications to the coumarin structure led to improved cytotoxicity compared to standard treatments like doxorubicin. This underscores the potential for this compound as a lead compound for further drug development .
Comparison with Related Compounds
This compound can be compared with other similar compounds in terms of their biological activities:
Compound | Antimicrobial Activity | Anticancer Activity | Notes |
---|---|---|---|
Ethyl coumarin-3-carboxylate | Moderate | Low | Lacks methyl substitutions |
Ethyl 7-(diethylamino)-2-oxo-2H-chromene | High | Moderate | Contains diethylamino group |
7-Hydroxy-2-oxo-chromene-3-carboxylic acid ethyl ester | Low | High | Hydroxy group enhances solubility |
This table illustrates how structural variations influence the biological activity of coumarins.
Properties
Molecular Formula |
C14H14O4 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
ethyl 5,7-dimethyl-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C14H14O4/c1-4-17-13(15)11-7-10-9(3)5-8(2)6-12(10)18-14(11)16/h5-7H,4H2,1-3H3 |
InChI Key |
DOWFRTXCHGPDKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2OC1=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.